![molecular formula C18H18N2O3S B2606550 7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-60-2](/img/structure/B2606550.png)

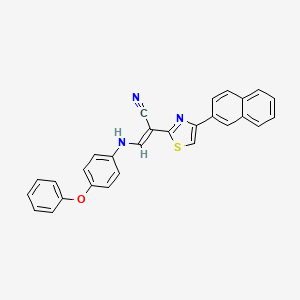

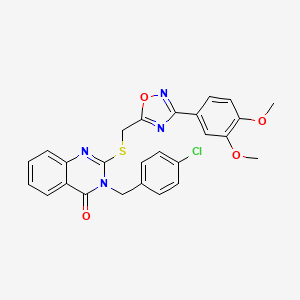

7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

The synthesis of such compounds often involves classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . Specific synthesis procedures can involve various reagents and conditions, such as 1-iodobutane, DMF, 50 °C, 7 h; 2-iodopropane, K2CO3, AcCN, reflux, 16 h; aromatic aldehyde, Na2SO4, dry DCM, rt, overnight, then NaBH4, rt, 2 h; methyl malonyl chloride, TEA, dry DCM, 0–5 °C, 2–6 h; NaH, THF, MeOH (cat.), 60 °C, 2 h; appropriate amine, toluene, reflux, 1–2 h .Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups attached to the pyridine ring. These include a hydroxy group, an isopropylphenyl group, a methyl group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the specific functional groups present and the reaction conditions. For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one 3 under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 22 and then reaction of 22 with various azoles led to a series of coumarin-derived azolyl ethanols .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Modifications

- The compound is related to a class of chemicals that have been synthesized for their potential biological activities. For instance, derivatives of thieno[2,3-b]pyridine have been synthesized, showcasing a range of fused polyheterocyclic systems indicating the versatility of the core structure in forming complex and potentially biologically active molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

- Microwave-assisted synthesis techniques have been employed to create isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating the compound's relevance in modern synthetic chemistry and its potential to yield products with valuable biological activities (Youssef, Azab, & Youssef, 2012).

- Novel pyrido[4,3-d]pyrimidines have been synthesized, showcasing the adaptability of the compound's structural framework in generating diverse molecules with potential applications in various fields of research (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Potential Biological Activities

- Research into similar structures has led to the synthesis of compounds expected to exhibit hypertensive activity, indicating the potential of the compound's framework for generating biologically active molecules (Kumar & Mashelker, 2007).

- The antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines has been investigated, suggesting the compound's relevance in the search for new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

- Structural modifications and supramolecular aggregation insights into thiazolo[3, 2-a]pyrimidines have been studied, providing a deeper understanding of the compound's conformational features and their impact on biological activity (Nagarajaiah & Begum, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWLLYBNPZLBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2606488.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)